N-(3-cyano-5-phenyl-2-furyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

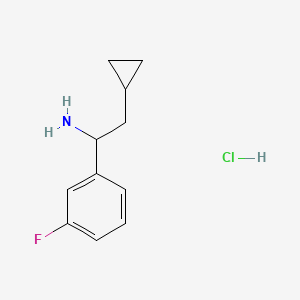

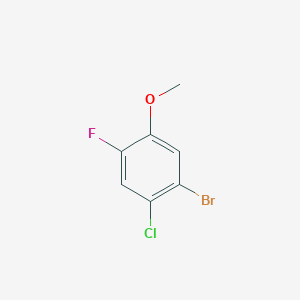

“N-(3-cyano-5-phenyl-2-furyl)butanamide” is a chemical compound with the molecular formula C15H14N2O2 . It has a molecular weight of 254.28 .

Molecular Structure Analysis

The molecular structure of “N-(3-cyano-5-phenyl-2-furyl)butanamide” consists of a butanamide backbone with a cyano group, a phenyl group, and a furyl group attached . The exact 3D structure would require more specific data or computational modeling for accurate determination.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyano-5-phenyl-2-furyl)butanamide” such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

In the realm of organic chemistry, N-(substituted-phenyl)-butanamides, including structures similar to N-(3-cyano-5-phenyl-2-furyl)butanamide, have been synthesized and investigated for their biological activities. For instance, a study on the synthesis, molecular docking, and evaluation of butanamides as tyrosinase and melanin inhibitors provides insight into their potential for depigmentation applications. These compounds were found to inhibit mushroom tyrosinase effectively, with certain derivatives significantly reducing pigments in zebrafish, suggesting their potential as depigmentation agents with minimal side effects (Raza et al., 2019).

Catalytic Cyclopropanation

Another application is in the field of catalytic cyclopropanation, where (2-furyl)carbene complexes derived from reactions involving similar furan-containing compounds are used to produce cyclopropane derivatives. This process showcases the versatility of furan derivatives in organic synthesis, particularly in creating complex molecular structures through catalytic reactions with transition metals (Miki et al., 2004).

Electrocatalytic Synthesis

Furan derivatives are also explored in materials science, such as in the development of mesoporous nitrogen-doped carbon materials derived from ionic liquids containing furan units. These materials serve as metal-free catalysts for the electrocatalytic synthesis of hydrogen peroxide, highlighting the role of furan derivatives in advancing green chemistry and sustainable production methods (Fellinger et al., 2012).

Inhibition of Aldehyde Dehydrogenase

Furthermore, compounds structurally related to N-(3-cyano-5-phenyl-2-furyl)butanamide have been investigated for their ability to inhibit aldehyde dehydrogenase in the brain and liver. This research provides insights into the potential therapeutic applications of furan derivatives in treating conditions related to aldehyde metabolism (Deitrich et al., 1976).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-6-14(18)17-15-12(10-16)9-13(19-15)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISTWXXYQSSSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5-phenylfuran-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2827231.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2827235.png)

![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)

![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)